Allyl chloroformate
Overview
Description
Allyl chloroformate is a significant chemical compound utilized primarily as a hydroxyl-protection reagent in organic synthesis. Its synthesis involves the reaction of phosgene and allyl alcohol as starting materials, leading to high yields due to optimized reaction conditions (Gu Zhong-qiang, 2007). This compound plays a crucial role in the preparation of derivatives by protecting hydroxyl groups during synthesis processes.
Synthesis Analysis
Allyl chloroformate can be synthesized with a high yield (94%) using phosgene and allyl alcohol, showcasing the efficiency of this synthesis approach in producing hydroxyl-protection reagents for derivative synthesis, such as avermectin derivatives (Gu Zhong-qiang, 2007).
Scientific Research Applications
Hydroxyl-protecting Function in Avermectin Derivatives Synthesis : Allyl chloroformate, synthesized using phosgene and allyl alcohol, is used in protecting the 5-OH hydroxyl group during the synthesis of avermectin derivatives (Gu Zhong-qiang, 2007).
Protecting Group for Phenolic Amino Acids : It acts as an allyloxycarbonyl protecting group for phenolic amino acids, enabling selective removal of the carbonate protecting group under mild conditions (A. Morley, 2000).
Solid-Phase Synthesis of Peptide Aminoalkylamides : An allyl linker, including allyl chloroformate, is used for the solid-phase synthesis of peptide aminoalkylamides, allowing for stable attachment to primary and secondary amino groups (K. Kaljuste & A. Undén, 1996).
Reactive Polycarbonate Monoliths : Allyl groups in new polycarbonate monoliths provide a platform for chemical transformations, exhibiting high conversions and solvent resistance (Y. Xin et al., 2015).
Analgesic Activity : 1-allyl-3-(2-chlorobenzoyl) thiourea, a derivative, shows promising analgesic activity, suggesting potential for pain treatment drugs (Alvan F. Shalas et al., 2016).
Gas Phase Reactions : Allylic and benzyl chloroformates, including allyl chloroformate, undergo SNi′ reactions and reversible allylic isomerisation in the gas phase (E. Lewis & K. Witte, 1968).
Sigmatropic Rearrangements of Thiono Chloroformates : Allyl alcohols can be converted into thiolo chloroformates at room temperature through rapid [3,3] sigmatropic rearrangements of thiono chloroformates (O. Zaim, 1999).
Safety And Hazards
Allyl chloroformate is a flammable liquid and vapor . It is toxic if swallowed and can cause severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area and to wear protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
prop-2-enyl carbonochloridate | |
---|---|---|
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-2-3-7-4(5)6/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEWJEXPFKNBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
Record name | ALLYL CHLOROCARBONATE | |
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DSSTOX Substance ID |
DTXSID2051972 | |
Record name | Allyl chloroformate | |
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Molecular Weight |
120.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Allyl chlorocarbonate appears as a colorless liquid with a pungent odor. Flash point 88 °F. Corrosive to metals and tissue. Very toxic by inhalation, ingestion and/or skin contact. Vapors are heavier than air., Colorless liquid with pungent odor; [HSDB] | |
Record name | ALLYL CHLOROCARBONATE | |
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Boiling Point |
235 °F at 760 mmHg (USCG, 1999), 109.5 °C | |
Record name | ALLYL CHLOROCARBONATE | |
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Flash Point |
88 °F (USCG, 1999), 31 °C, 88 °F (31 °C) (Closed Cup), Flash point: 27.8 °C (Tag open cup), 31.1 °C (Tag closed cup) | |
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Solubility |
Insoluble in water | |
Record name | ALLYL CHLOROFORMATE | |
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Density |
1.139 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.136 g/cu cm | |
Record name | ALLYL CHLOROCARBONATE | |
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Vapor Density |
4.2 (Air = 1) | |
Record name | ALLYL CHLOROFORMATE | |
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Vapor Pressure |
20.0 [mmHg], 20 mm Hg at 25 °C | |
Record name | Allyl chloroformate | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
Record name | ALLYL CHLOROFORMATE | |
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Product Name |
Allyl chloroformate | |
Color/Form |
Hygroscopic liquid, Colorless liquid | |
CAS RN |
2937-50-0 | |
Record name | ALLYL CHLOROCARBONATE | |
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Record name | ALLYL CHLOROFORMATE | |
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Melting Point |
-112 °F (USCG, 1999), Freezing point: -112 °F = -80 °C = 193 K | |
Record name | ALLYL CHLOROCARBONATE | |
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Synthesis routes and methods
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